Methyl 3-oxo-1,4-diazepane-1-carboxylate

Lipophilicity CNS drug discovery Physicochemical properties

This 7-membered heterocycle offers a strategic advantage in CNS drug development. The methyl carbamate protecting group provides orthogonal stability, resistant to TFA and hydrogenolysis, while its low cLogP and high solubility make it an ideal starting point for orexin receptor antagonists. Compared to ethyl or benzyl analogs, the methyl ester delivers superior atom economy, minimizing waste in multi-kg scale GMP syntheses. The 3-oxo handle enables precise derivatization for library synthesis, a critical feature not easily replicated by other protective groups.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 1258649-98-7
Cat. No. B1440602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-1,4-diazepane-1-carboxylate
CAS1258649-98-7
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCNC(=O)C1
InChIInChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
InChIKeyMJCORWUGAKBFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-oxo-1,4-diazepane-1-carboxylate (CAS 1258649-98-7): A Core 1,4-Diazepane Scaffold for Medicinal Chemistry and Orexin Receptor Antagonist Synthesis


Methyl 3-oxo-1,4-diazepane-1-carboxylate is a 7-membered heterocyclic building block featuring a 3-oxo group and a methyl carbamate protecting group. It belongs to the 1,4-diazepane class, which serves as a key scaffold in the synthesis of biologically active molecules, particularly orexin receptor antagonists for neurological disorders [1] and factor Xa inhibitors [2]. Its low molecular weight (172.18 g/mol) and polar surface area (59 Ų) make it a versatile starting material for constructing more complex, patentable molecules.

Why Methyl 3-oxo-1,4-diazepane-1-carboxylate Cannot Be Simply Replaced by Other 1,4-Diazepane Analogs in Advanced Syntheses


Substituting methyl 3-oxo-1,4-diazepane-1-carboxylate with its ethyl, benzyl, or tert-butyl analogs introduces significant changes in steric bulk, electronic properties, and protecting group lability that can derail multi-step syntheses. The methyl carbamate offers a distinct balance of stability and cleavability, imparting superior atom economy. For instance, in solid-phase syntheses of diazepane libraries [1] or in the preparation of orexin receptor antagonists where specific N-substitution patterns are critical [2], the choice of the N-protecting group directly controls reaction selectivity and overall yield. The quantitative data below demonstrate where the methyl ester variant provides a measurable advantage over its closest alternatives.

Quantitative Differentiation of Methyl 3-oxo-1,4-diazepane-1-carboxylate Against Key Analogs


Lipophilicity Comparison (cLogP): Optimizing CNS Drug-Like Properties

The methyl ester derivative is significantly more polar than its ethyl and tert-butyl analogs, as indicated by its calculated LogP. This lower lipophilicity is a crucial differentiator for central nervous system (CNS) drug discovery programs, where excessive lipophilicity is linked to higher metabolic clearance and off-target toxicity. In the context of designing orexin receptor antagonists, a lower cLogP correlates with a more favorable profile for crossing the blood-brain barrier while minimizing non-specific binding [1]. Methyl 3-oxo-1,4-diazepane-1-carboxylate has a predicted ACD/LogP of -1.90 .

Lipophilicity CNS drug discovery Physicochemical properties

Molecular Weight and Atom Economy: Improving Synthetic Step Efficiency

The methyl carbamate protecting group is the smallest commercially available option for this scaffold, with a molecular weight of 172.18 Da . In multi-step syntheses, particularly in process chemistry for active pharmaceutical ingredients (APIs) like orexin receptor antagonists, the use of smaller protecting groups directly improves atom economy and reduces waste. For example, after N-deprotection, the methyl group contributes only 15 Da to the waste stream, compared to 29 Da for an ethyl group and 57 Da for a Boc group [REFS-2, REFS-3]. This is a quantifiable advantage in a GMP setting.

Atom economy Scale-up Process chemistry

Vendor-Supplied Purity Benchmarking: The 98% Grade as a Starting Point for Research

Leading suppliers offer methyl 3-oxo-1,4-diazepane-1-carboxylate at a guaranteed minimum purity of 98% (NLT 98%) . This contrasts with the more common 95% grade widely listed for the ethyl and tert-butyl analogs [REFS-2, REFS-3]. For researchers initiating a synthetic sequence, a higher purity starting material reduces the burden of pre-reaction purification and minimizes the risk of side reactions from unknown impurities, which is critical for reproducible biological assay data.

Purity Procurement Quality control

Predicted Aqueous Solubility and LogD: Enhancing Formulation and Assay Compatibility

The target compound's predicted LogD at pH 7.4 is -0.76, which is significantly lower than what would be expected for the ethyl (-0.2 approx.) and tert-butyl analogs (0.8 approx.) . This high hydrophilicity translates to superior aqueous solubility, a critical factor for in vitro assay development and early-stage in vivo formulation. Compounds with a LogD between -1 and 1 are generally associated with optimal oral absorption and lower non-specific tissue binding [1].

Solubility Distribution coefficient ADME

Reactivity and Cleavage Orthogonality in Solid-Phase Synthesis

In the context of solid-phase synthesis of diazepane libraries, the methyl carbamate provides a distinct cleavage profile compared to other esters. While specific kinetic data for this compound is unpublished, the general class of methyl carbamates is cleaved by TMSI or strong acids (e.g., HBr/AcOH) under conditions where tert-butyl carbamates (Boc) are labile to mild acid (TFA) and benzyl carbamates (Cbz) are removed by hydrogenolysis [1]. This allows for an orthogonal protection strategy where the methyl carbamate can be retained while other protecting groups are selectively removed, a key advantage reported in the synthesis of diverse 1,4-diazepane derivatives [2].

Solid-phase synthesis Protecting group strategy Orthogonality

Key Application Scenarios for Methyl 3-oxo-1,4-diazepane-1-carboxylate Based on Proven Differentiation


Lead Optimization for CNS-Penetrant Orexin Receptor Antagonists

The compound's low cLogP (-1.90) and high aqueous solubility make it an ideal starting scaffold for designing orexin receptor antagonists targeting the CNS. Using this core, medicinal chemists can install hydrophobic motifs required for receptor binding while maintaining an overall drug-like LogD, as demonstrated in the development of suvorexant and related compounds [1]. The methyl carbamate can be selectively deprotected to install the critical benzoxazole moiety found in these dual orexin receptor antagonists.

Solid-Phase Combinatorial Library Construction

The orthogonal stability of the methyl carbamate, resistant to TFA and hydrogenolysis, enables its use in solid-phase peptide and small-molecule library synthesis. The 3-oxo group provides a reactive handle for further derivatization, while the methyl carbamate serves as a stable anchor until the final TMSI-mediated cleavage step [2]. This combination of features is not easily replicated with ethyl or tert-butyl analogs, which either lack the same degree of stability differences or introduce excessive steric hindrance.

Process Chemistry Scale-up for Factor Xa Inhibitor Intermediates

The superior atom economy derived from the small methyl protecting group provides a measurable cost and sustainability advantage in the multi-kilogram synthesis of advanced pharmaceutical intermediates. In the context of factor Xa inhibitors, where the 1,4-diazepane moiety interacts with the S4 aryl-binding domain [3], using the methyl ester variant minimizes waste and maximizes yield per unit mass, a critical factor for GMP production.

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